
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Descripción general
Descripción
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in 1977 and has since become a popular choice for farmers due to its effectiveness in controlling a wide range of weeds.
Mecanismo De Acción
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the plant, as it is unable to produce energy through photosynthesis.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been found to have minimal impact on non-target organisms, such as mammals, birds, and fish. However, it can have toxic effects on aquatic organisms if it enters water bodies through runoff or spray drift. 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has also been found to have low toxicity to soil organisms, such as earthworms and microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one is a widely used herbicide, and its efficacy has been extensively studied. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, its herbicidal properties can make it difficult to use in experiments that require the growth of plants.
Direcciones Futuras
There are several future directions for research on 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one. One area of interest is the development of new formulations of 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one that are more effective against resistant weeds. Another area of interest is the development of new herbicides that work through different mechanisms of action, which could help to reduce the development of resistance in weeds. Additionally, research is needed to better understand the environmental impacts of 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one and to develop strategies to mitigate these impacts.
In conclusion, 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It works by inhibiting the biosynthesis of carotenoids in plants, leading to the death of the plant. While 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has several advantages for lab experiments, its herbicidal properties can make it difficult to use in experiments that require the growth of plants. There are several future directions for research on 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one, including the development of new formulations and the development of new herbicides with different mechanisms of action.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has also been studied for its potential use in crop protection, as it has been found to be safe for use on many crops, including corn, soybeans, and cotton.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c1-25-15-11-12-17-19(13-15)26-22(24)21(16-9-5-6-10-18(16)23)20(17)14-7-3-2-4-8-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWLTRBQEIMVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




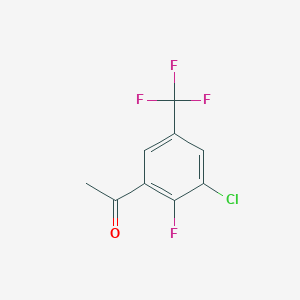
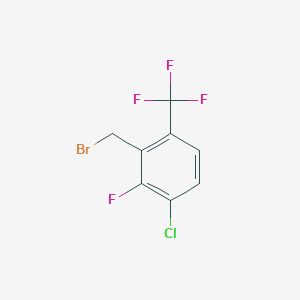
![2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3041160.png)
![2,2,2-Trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041162.png)
![2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041164.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)
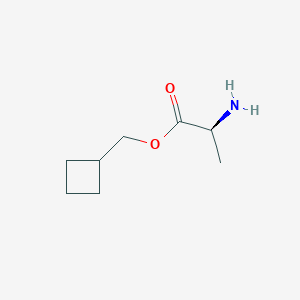
![{2-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B3041170.png)
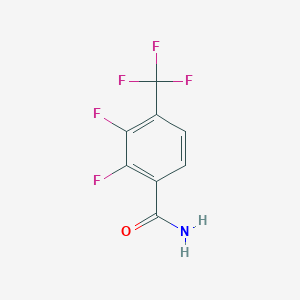
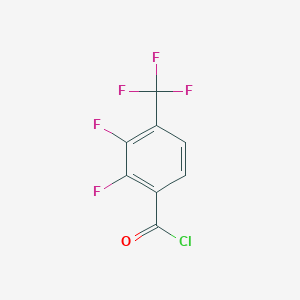
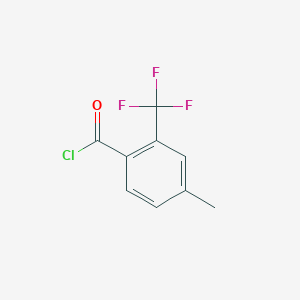

![N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide](/img/structure/B3041180.png)